Ethyl methyl(prop-2-en-1-yl)phosphinate
Description
Properties
CAS No. |
64528-80-9 |
|---|---|
Molecular Formula |
C6H13O2P |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
3-[ethoxy(methyl)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C6H13O2P/c1-4-6-9(3,7)8-5-2/h4H,1,5-6H2,2-3H3 |
InChI Key |
HBDZZVGWHIXPIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CC=C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1.1 Versatile Reactivity
Ethyl methyl(prop-2-en-1-yl)phosphinate exhibits ambident nucleophilic behavior, allowing it to participate in various chemical reactions. It can react with electrophiles to form diverse phosphonate derivatives. For instance, it has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper-catalyzed azide-alkyne cycloaddition, demonstrating its utility in generating complex molecular architectures .
1.2 Synthesis of Acyclic Nucleoside Phosphonates
This compound is also involved in the synthesis of acyclic nucleoside phosphonates, which are important for antiviral drug development. The incorporation of this compound into nucleoside analogs has shown promising antiviral activity, making it a valuable precursor in pharmaceutical research .
Medicinal Chemistry
2.1 Antiviral Agents
Research indicates that derivatives of this compound have been evaluated for their antiviral properties. The modification of this compound can lead to enhanced bioactivity against viral pathogens, positioning it as a candidate for further development in antiviral therapeutics .
2.2 Fluorination and Drug Development
The strategic introduction of fluorine atoms into the structure of phosphonates can significantly enhance their metabolic stability and bioactivity. This compound can be fluorinated to improve pharmacokinetic properties, which is crucial in the design of effective drugs .
Agricultural Chemistry
3.1 Agrochemical Applications
Phosphonates like this compound are being explored as agrochemicals due to their potential as herbicides and fungicides. Their ability to interact with biological systems makes them suitable candidates for developing crop protection agents that are both effective and environmentally friendly .
3.2 Plant Growth Regulators
There is ongoing research into the use of phosphonates as plant growth regulators. This compound may influence plant growth and development by modulating metabolic pathways, thereby enhancing crop yields .
Comparison with Similar Compounds
Key Analogs:
Ethyl (6-isothiocyanatohexyl)(phenyl)phosphinate (Compound 377) Structure: Contains a phenyl group and a hexyl chain terminated with an isothiocyanate moiety . Key Difference: The isothiocyanate group enhances electrophilicity, enabling interactions with biological thiols (e.g., glutathione), whereas the allyl group in the target compound may favor cycloaddition or polymerization.
Ethyl 2-methylphenyl(methyl)phosphinate (Compound 8) Structure: Features a methylphenyl substituent, providing steric bulk and aromatic π-system interactions . Synthesis: Catalyzed by anhydrous NiCl₂, yielding high-purity products (94% yield for subsequent chlorination).
Methyl Phenyl(quinolin-3-yl)phosphinate (Compound 3a) Structure: Incorporates a quinoline moiety, enabling intercalation with biomolecules . Synthesis: Uses LaCl₃·7H₂O as a Lewis acid catalyst, achieving 72% yield via column chromatography. Key Difference: The heteroaromatic quinoline group enhances fluorescence and DNA-binding capacity, contrasting with the allyl group’s reactivity.
Physicochemical Properties
- Solubility : Allyl-containing phosphinates are expected to exhibit lower polarity than sulphonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate in ) but higher than purely aromatic analogs.
- Thermal Stability : Allyl groups may reduce thermal stability due to possible polymerization or decomposition at elevated temperatures.
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Hirao Reaction)
The Hirao cross-coupling reaction remains a cornerstone for synthesizing vinylphosphinates. A modified protocol by Hirao and colleagues enables the direct coupling of ethyl methyl-H-phosphinate with 2-bromopropene using a palladium catalyst . The reaction proceeds in anhydrous toluene with triethylamine as a base, yielding Ethyl methyl(prop-1-en-2-yl)phosphinate at 90°C over 24 hours . While this method primarily targets the prop-1-en-2-yl isomer, adjusting the bromoalkene substrate to 1-bromopropene could theoretically yield the prop-2-en-1-yl variant, though such adaptations remain unexplored in the literature .
Table 1: Hirao Cross-Coupling Conditions
| Component | Details |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (0.05 equiv) |
| Substrate | Ethyl methyl-H-phosphinate |
| Coupling Partner | 2-Bromopropene |
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 24 hours |
| Yield | Not explicitly reported |
Nickel-Catalyzed Suzuki–Miyaura Coupling in Aqueous Media
A novel nickel-catalyzed method developed by Yuan et al. facilitates the synthesis of allylphosphonates in water, offering an eco-friendly alternative . While optimized for diethyl (2-arylallyl)phosphonates, the protocol’s versatility suggests applicability to alkylphosphinates. Using NiSO₄·6H₂O and a bipyridine ligand, the reaction couples ethyl methylphosphinate with allylboronic acids at 120°C . Despite the absence of direct evidence for Ethyl methyl(prop-2-en-1-yl)phosphinate synthesis, this method’s success with analogous structures underscores its potential .
Table 2: Nickel-Catalyzed Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst System | NiSO₄·6H₂O + Bipyridine ligand |
| Solvent | Water |
| Temperature | 120°C |
| Reaction Time | 1 hour |
| Substrate Scope | Allylboronic acids |
| Yield Range | 70–85% for phosphonates |
Acid-Catalyzed Condensation and Hydrolysis
A Chinese patent (CN101418013A) outlines a two-step synthesis starting from diethyl methylphosphinate and 3-bromodiethylpropional . The initial step involves a nucleophilic substitution to form methyl diethylpropionylphosphonate, followed by acidic hydrolysis to yield Ethyl methylpropionylphosphonate . Although the final product differs in oxidation state, this approach highlights the utility of phosphinate intermediates in accessing structurally complex targets .
Table 3: Condensation-Hydrolysis Protocol
| Step | Conditions |
|---|---|
| Condensation | Diethyl methylphosphinate + 3-Bromodiethylpropional, reflux |
| Hydrolysis | HCl in ethanol/water, 60°C |
| Key Intermediate | Methyl diethylpropionylphosphonate |
| Overall Yield | Not disclosed |
Radical-Mediated Phosphinylation
Emerging strategies employ photoinduced radical reactions to form P–C bonds. For example, Yuan’s group demonstrated light-driven coupling of phosphinates with alkenes using [Ru(bpy)₃]²⁺ as a photocatalyst . While untested for this compound, this method achieved 60–75% yields for analogous alkenylphosphonates, suggesting promise for future adaptations .
Comparative Analysis of Methodologies
Table 4: Method Comparison
Q & A
Q. What are the established synthetic methodologies for Ethyl methyl(prop-2-en-1-yl)phosphinate?
A two-step approach is commonly employed:
- Step 1 : Nickel(II) chloride-catalyzed reaction of methylphosphonite with propargyl derivatives to form intermediates like ethyl 2-methylphenyl(methyl)phosphinate (yield >90%) .
- Step 2 : Radical chlorination using PCl₅, followed by amine coupling and cyclization (e.g., with DBU in THF) to yield phosphinate derivatives. Purification via column chromatography (ethyl acetate/hexane eluent) ensures high purity . Key Challenge : Radical chlorination may yield 65% target product with 25–30% unreacted starting material, requiring iterative optimization .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Use SHELXL for refinement (supports twinned data and high-resolution structures) and SHELXS/SHELXD for structure solution . ORTEP-3 enables graphical visualization of thermal ellipsoids and molecular geometry .
- Spectroscopy : ¹H/³¹P NMR to confirm substitution patterns and monitor reaction progress .
Q. How can researchers mitigate toxicity risks during synthesis?
this compound shares structural motifs with VX nerve agents (e.g., phosphinate and sulfanyl groups). Implement:
Advanced Research Questions
Q. What strategies improve stereochemical control during phosphinate synthesis?
Q. How to resolve contradictions between crystallographic and spectroscopic data?
Discrepancies (e.g., bond length variations) may arise from dynamic disorder or solvent effects.
- Mitigation : Refine structures with SHELXL’s restraints (e.g., DELU, SIMU) to model thermal motion .
- Cross-validation : Compare NMR coupling constants with DFT-calculated dihedral angles .
Q. What are the challenges in scaling up phosphinate synthesis for industrial research?
- Byproduct management : Radical chlorination produces dichlorinated impurities (5–10%); optimize reaction time and PCl₅ stoichiometry .
- Catalyst recycling : Anhydrous NiCl₂ can be recovered via filtration and reused, reducing costs .
Methodological Considerations
Q. How to design experiments for studying phosphinate reactivity in photovoltaics?
- DSSC applications : Incorporate phosphinate moieties into donor-acceptor dyes (e.g., ethyl (2,5-dibromothiophene-3-yl)methyl(methyl)phosphinate) to enhance charge transfer. Characterize using cyclic voltammetry and UV-vis spectroscopy .
Q. What protocols ensure reproducibility in phosphinate-based organocatalysis?
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